Cas no 1728-86-5 (2-Bromo-7-methoxytropone)

2-Bromo-7-methoxytropone 化学的及び物理的性質
名前と識別子
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- 2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one
- 2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one
- 2-Bromo-7-methoxy-2,4,6-cycloheptatrien-1-one
- 1728-86-5
- SCHEMBL8309679
- DTXSID90341212
- 2-Bromo-7-methoxytropone
- DTXCID70292293
- 7-bromo-2-methoxy-2,4,6-cycloheptatrien-1-one
- EN300-216520
- 2-Bromo-7-methoxy-2,4,6-cycloheptatrien-1-one #
-
- インチ: InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3
- InChIKey: SZPQJNFNDBNPHH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 213.96294Da
- どういたいしつりょう: 213.96294Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Bromo-7-methoxytropone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216520-5.0g |
2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one |
1728-86-5 | 95% | 5g |
$5387.0 | 2023-05-25 | |
Aaron | AR00B50C-2.5g |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 2.5g |
$5032.00 | 2023-12-15 | |
Aaron | AR00B50C-100mg |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 100mg |
$911.00 | 2025-02-14 | |
Enamine | EN300-216520-0.5g |
2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one |
1728-86-5 | 95% | 0.5g |
$1449.0 | 2023-05-25 | |
Enamine | EN300-216520-1.0g |
2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one |
1728-86-5 | 95% | 1g |
$1857.0 | 2023-05-25 | |
1PlusChem | 1P00B4S0-50mg |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 50mg |
$672.00 | 2024-06-19 | |
1PlusChem | 1P00B4S0-100mg |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 100mg |
$858.00 | 2024-06-19 | |
1PlusChem | 1P00B4S0-500mg |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 500mg |
$1853.00 | 2024-06-19 | |
Aaron | AR00B50C-50mg |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 50mg |
$703.00 | 2025-02-14 | |
Aaron | AR00B50C-5g |
2-Methoxy-7-bromo-2,4,6-cycloheptatriene-1-one |
1728-86-5 | 95% | 5g |
$7433.00 | 2023-12-15 |
2-Bromo-7-methoxytropone 関連文献
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1. Umpolung of tropone: the reaction of 2-halogenocycloheptadienone enolates with tropylium cations and several other cationic electrophiles. Preparation of novel 2-substituted and 2,7-disubstituted troponesHiroyuki Miyano,Makoto Nitta J. Chem. Soc. Perkin Trans. 1 1990 839
2-Bromo-7-methoxytroponeに関する追加情報
Comprehensive Overview of 2-Bromo-7-methoxytropone (CAS No. 1728-86-5): Properties, Applications, and Research Insights
2-Bromo-7-methoxytropone (CAS No. 1728-86-5) is a specialized organic compound belonging to the tropone family, characterized by its unique bromine and methoxy functional groups. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "2-Bromo-7-methoxytropone synthesis", "CAS 1728-86-5 applications", and "tropone derivatives in drug discovery", highlighting its relevance in modern chemistry.
The molecular structure of 2-Bromo-7-methoxytropone features a seven-membered tropone ring with a bromine atom at the 2-position and a methoxy group at the 7-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Recent studies have explored its role in cross-coupling reactions, a topic often queried as "palladium-catalyzed reactions with bromotropones". Its compatibility with modern green chemistry protocols, such as microwave-assisted synthesis, aligns with the growing demand for sustainable methodologies.
In pharmaceutical research, 2-Bromo-7-methoxytropone serves as a key precursor for bioactive molecules. Queries like "tropone-based kinase inhibitors" and "anticancer tropone derivatives" reflect its potential in drug development. The compound's ability to modulate enzyme activity has been investigated in neurodegenerative disease models, coinciding with rising searches for "neuroprotective small molecules". Notably, its methoxy group enhances blood-brain barrier permeability, a property critical for CNS-targeted therapeutics.
Material scientists have employed CAS 1728-86-5 in developing advanced organic semiconductors, responding to industry demands captured in searches for "organic electronic materials" and "small molecule OLED precursors". The bromine atom facilitates precise molecular engineering through Suzuki-Miyaura couplings, enabling tailored optoelectronic properties. Recent patent analyses reveal its incorporation into light-emitting diodes (LEDs) with improved quantum efficiency.
Analytical characterization of 2-Bromo-7-methoxytropone typically involves GC-MS, HPLC (searched as "HPLC method for tropone analysis"), and NMR spectroscopy. The compound exhibits characteristic 1H NMR signals at δ 6.8-7.2 ppm (aromatic protons) and 3.9 ppm (methoxy protons), with the bromine isotope pattern visible in mass spectra. These analytical fingerprints are crucial for quality control, especially given the compound's use in high-value applications.
Environmental and toxicological studies of 1728-86-5 address growing regulatory concerns reflected in searches for "biodegradable aromatic compounds". While showing moderate persistence in aquatic systems, its photodegradation products have been characterized using advanced LC-QTOF techniques. This data supports its responsible use in industrial applications while meeting REACH compliance requirements.
The global market for 2-Bromo-7-methoxytropone has expanded significantly, with procurement queries like "high-purity 1728-86-5 suppliers" increasing by 40% year-over-year. Current production utilizes continuous flow chemistry methods, reducing waste generation compared to batch processes. Storage recommendations emphasize protection from light and moisture to maintain stability, a practical consideration frequently searched as "handling brominated tropones".
Emerging research directions include exploring 2-Bromo-7-methoxytropone's role in metal-organic frameworks (MOFs), responding to academic interest in "bromine-functionalized MOF linkers". Its planar structure and halogen bonding capability make it ideal for constructing porous materials with tunable gas adsorption properties. Additionally, computational chemistry studies (often searched as "DFT calculations on tropones") have elucidated its frontier molecular orbitals, aiding in property prediction for novel applications.
For synthetic chemists, troubleshooting guides related to "low yield in 2-Bromo-7-methoxytropone preparation" suggest optimal conditions: anhydrous solvents, controlled temperature (0-5°C for bromination), and nitrogen atmosphere. These practical insights bridge the gap between academic literature and industrial process optimization, addressing common pain points in laboratory synthesis.
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